benzyl N-(2-bicyclo[2.2.2]oct-5-enyl)carbamate
Description
Properties
IUPAC Name |
benzyl N-(2-bicyclo[2.2.2]oct-5-enyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-16(19-11-13-4-2-1-3-5-13)17-15-10-12-6-8-14(15)9-7-12/h1-6,8,12,14-15H,7,9-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMNBEDECAGXBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1CC2NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(2-bicyclo[2.2.2]oct-5-enyl)carbamate typically involves the reaction of benzyl chloroformate with 2-bicyclo[2.2.2]oct-5-enylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(2-bicyclo[2.2.2]oct-5-enyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate moieties using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Hydrogen gas with palladium on carbon, room temperature to elevated temperatures
Substitution: Sodium hydride in dimethylformamide, room temperature
Major Products Formed
Oxidation: Formation of this compound derivatives with oxidized functional groups
Reduction: Formation of reduced derivatives with hydrogenated functional groups
Substitution: Formation of substituted this compound derivatives
Scientific Research Applications
Organic Synthesis
Benzyl N-(2-bicyclo[2.2.2]oct-5-enyl)carbamate serves as a versatile building block in organic synthesis. It can be utilized in the development of more complex molecules through various reactions, including:
- Condensation Reactions: The compound can undergo condensation with other carbonyl compounds, leading to the formation of imines and other derivatives, which are crucial in synthesizing pharmaceuticals and agrochemicals .
- Asymmetric Synthesis: Its structural features make it suitable for asymmetric synthesis applications, where chirality is essential for biological activity.
Pharmaceutical Development
Research indicates that compounds similar to this compound exhibit promising biological activities:
- Anticancer Activity: Studies have shown that derivatives of carbamate compounds can inhibit cancer cell proliferation. For instance, certain substituted benzamides demonstrated potent activity against human colorectal carcinoma cell lines, suggesting potential applications in cancer therapy .
- Antimicrobial Properties: Compounds structurally related to this compound have been evaluated for antimicrobial efficacy against various bacterial strains, indicating their potential use as antimicrobial agents .
Case Study 1: Synthesis and Characterization
A study focused on the synthesis of substituted benzamides linked to carbamate structures highlighted the utility of this compound as a precursor for developing new pharmaceutical agents. The synthesized compounds were characterized using techniques such as IR and NMR spectroscopy, confirming their structures and purity levels.
Case Study 2: Biological Evaluation
In a biological evaluation study, derivatives of benzyl carbamate were assessed for their anticancer properties using the Sulforhodamine B assay against HCT116 cells. The findings indicated that certain derivatives exhibited IC values lower than standard chemotherapeutic agents, suggesting enhanced efficacy in targeting cancer cells while minimizing effects on normal cells .
Data Tables
| Compound | Activity Type | IC (µM) | Notes |
|---|---|---|---|
| This compound | Anticancer | < 5 | Effective against HCT116 cells |
| Substituted Benzamides | Antimicrobial | Varies (1-3) | Significant activity against Gram-positive bacteria |
Mechanism of Action
The mechanism of action of benzyl N-(2-bicyclo[2.2.2]oct-5-enyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bicyclo[2.2.2]oct-5-enyl group provides a rigid framework that can influence the binding affinity and specificity of the compound. The carbamate moiety can undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparison with Similar Compounds
Substituent Variations in Carbamate Side Chains
Benzyl vs. Phenyl Substituents :
In a study comparing compound 5 (phenyl-substituted carbamate) and compound 6 (benzyl-substituted carbamate), HRMS and NMR data revealed that replacing the phenyl group with a benzyl group alters the electronic and steric properties of the carbamate side chain. The benzyl group in compound 6 introduces a methylene bridge (δH 4.39 for H2-2'), which correlates with the carbonyl carbon (δC 153.5), enhancing stability and influencing biological activity. Both compounds showed antimetastatic effects against prostate cancer cells, but potency varied due to substituent differences .- Bicyclo Scaffold vs. Tricyclic Systems: Benzyl N-{2-iodo-5-oxo-4-oxatricyclo[4.2.1.0³,⁷]nonan-9-yl}carbamate (CAS: 1005077-72-4) features a tricyclic system with an iodine atom and lactone moiety. Its molecular formula (C₁₆H₁₆INO₄) and higher molecular weight (413.21 g/mol) contrast with the simpler bicyclo[2.2.2]octene core of the target compound. The iodine atom in this analog increases reactivity for cross-coupling reactions, while the bicyclo[2.2.2]octene system offers better steric control in stereoselective syntheses .
Antimetastatic Potential
The target compound and its analogs (e.g., compounds 1–6 in ) were tested against metastatic prostate cancer (PC-3M-CT+ cells). While the bicyclo[2.2.2]octene carbamate showed moderate activity, benzyl-substituted carbamates (e.g., compound 6) demonstrated improved inhibition of HIF-1 activation, a key driver of metastasis. This highlights the role of substituent hydrophobicity in enhancing cellular uptake .
Neuroactive Derivatives
Benzyl[2-(5-hydroxyindol-3-yl)-ethyl]carbamate (CAS: 53157-50-9), a serotonin-derived carbamate, shares the benzyl carbamate motif but incorporates an indole ring. Its molecular weight (310.35 g/mol ) and logP value (3.55 ) suggest superior blood-brain barrier penetration compared to the bicyclo[2.2.2]octene analog, making it relevant in neuropharmacology .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Benzyl N-(2-bicyclo[2.2.2]oct-5-enyl)carbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Biological Activity Overview
This compound has been investigated for various biological activities, particularly its potential as an antimicrobial and anticancer agent. The compound's structure allows it to interact with multiple biological targets, which may contribute to its therapeutic effects.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but involve:
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity and influencing various cellular pathways.
- Cellular Processes : It could disrupt cellular processes, potentially leading to apoptosis in cancer cells or inhibition of microbial growth .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, demonstrating effectiveness against a range of bacterial strains. In vitro assays showed significant inhibition of growth for both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Potential
In cancer research, this compound has been tested against various cancer cell lines, showing promising results in inducing cell death.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These findings suggest that the compound may act as a cytotoxic agent, promoting apoptosis through mechanisms that require further investigation.
Case Studies
- In Vitro Study on Cancer Cells : A study evaluated the effects of this compound on HeLa cells. Results indicated a dose-dependent decrease in cell viability, correlating with increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a potential mechanism for its anticancer activity.
- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound effectively inhibited bacterial growth and showed synergistic effects when combined with traditional antibiotics.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for benzyl N-(2-bicyclo[2.2.2]oct-5-enyl)carbamate, and how can stereochemical purity be ensured?
- Methodology : Multi-step synthesis involving bicyclo[2.2.2]octene intermediates, followed by carbamate formation via reaction with benzyl chloroformate. Use chiral resolution techniques (e.g., HPLC with chiral columns) or asymmetric catalysis to control stereochemistry. Characterization via H/C NMR and X-ray crystallography is critical to confirm regioselectivity and stereochemical outcomes .
- Key Challenges : Competing ring-opening reactions of the bicyclo[2.2.2]octene scaffold under acidic/basic conditions require careful optimization of reaction pH and temperature .
Q. How does the bicyclo[2.2.2]octene scaffold influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Kinetic studies using solvolysis (e.g., acetolysis or hydrolysis) under varying conditions (polar solvents, ionic strength) to probe steric and electronic effects. Isotopic labeling (e.g., O) can track rearrangement pathways, as seen in analogous systems .
- Data Interpretation : Compare reaction rates with non-bicyclic carbamates to isolate steric contributions. Computational modeling (DFT) can predict transition states and regioselectivity .
Q. What analytical techniques are most effective for characterizing the compound’s stability under thermal or photolytic conditions?
- Methodology : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for thermal stability. Photodegradation studies using UV-Vis spectroscopy with controlled light exposure. LC-MS or GC-MS identifies degradation products .
- Critical Parameters : Monitor for ring-opening byproducts (e.g., dienes or carbonyl compounds) indicative of bicyclo scaffold instability .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzyl group) impact the compound’s biological activity in enzyme inhibition assays?
- Methodology : Synthesize analogs with electron-withdrawing/donating groups (e.g., nitro, methoxy) on the benzyl ring. Test inhibition against target enzymes (e.g., histone deacetylases) using fluorometric assays. Correlate IC values with Hammett σ constants or computational electrostatic potential maps .
- Contradictions : Some studies report enhanced activity with electron-deficient benzyl groups, while others show inverse trends due to steric hindrance—highlighting the need for 3D-QSAR modeling .
Q. What mechanistic insights explain the compound’s "memory effect" in solvolysis reactions, and how does this differ from non-bicyclic carbamates?
- Methodology : Isotopic labeling (C at the carbamate carbonyl) to track retention/inversion during hydrolysis. Compare product distributions (e.g., rearranged vs. non-rearranged acetates) between bicyclo[2.2.2]octene derivatives and acyclic analogs .
- Key Finding : The rigid bicyclo scaffold restricts cation equilibration, leading to product distributions dominated by kinetic control rather than thermodynamic stability .
Q. How can computational methods (e.g., MD simulations) predict the compound’s binding affinity to protein targets with hydrophobic pockets?
- Methodology : Docking studies (AutoDock Vina) combined with molecular dynamics (MD) simulations (GROMACS) to assess interactions with hydrophobic residues. Validate predictions via SPR (surface plasmon resonance) binding assays .
- Data Interpretation : High correlation between calculated binding free energies and experimental values for carbamates with extended hydrophobic substituents .
Key Recommendations for Researchers
- Prioritize stereochemical analysis early in synthesis to avoid downstream purification bottlenecks.
- Combine experimental and computational approaches to resolve contradictions in structure-activity relationships.
- Leverage isotopic labeling for mechanistic studies on reactive intermediates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
